4-Bromo-2,5-bis(trifluoromethyl)acetophenone

Description

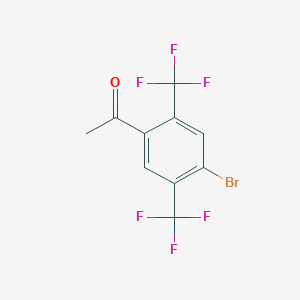

4-Bromo-2,5-bis(trifluoromethyl)acetophenone is a halogenated aromatic ketone characterized by a bromine atom at the para-position (C4) and two electron-withdrawing trifluoromethyl (-CF₃) groups at the ortho (C2) and meta (C5) positions relative to the acetophenone carbonyl group. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals .

The compound’s reactivity is influenced by the strong electron-withdrawing effects of the -CF₃ groups, which activate the bromine atom for nucleophilic substitution or transition-metal-catalyzed reactions. Its thermal stability and solubility in organic solvents (e.g., dichloromethane, THF) are attributed to the lipophilic -CF₃ substituents .

Properties

IUPAC Name |

1-[4-bromo-2,5-bis(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF6O/c1-4(18)5-2-7(10(15,16)17)8(11)3-6(5)9(12,13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSKSBUCACPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Bis(trifluoromethyl)-4’-bromoacetophenone typically involves the bromination of 2’,5’-Bis(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: The bromine atom in 2’,5’-Bis(trifluoromethyl)-4’-bromoacetophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the acetophenone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Major Products:

Substitution: Formation of substituted acetophenones with various functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols from the reduction of the carbonyl group.

Scientific Research Applications

2’,5’-Bis(trifluoromethyl)-4’-bromoacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’,5’-Bis(trifluoromethyl)-4’-bromoacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Key Structural Analogs and Properties

The table below summarizes critical structural analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Withdrawing Groups: The -CF₃ groups in this compound significantly lower the electron density at the aromatic ring compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This enhances the leaving-group ability of the bromine atom, facilitating reactions like Buchwald-Hartwig amination . In contrast, 2C-B’s methoxy groups donate electron density, rendering its bromine less reactive .

Steric Hindrance : The -CF₃ groups at C2 and C5 create steric bulk, which can hinder access to the reactive C4 bromine site. This contrasts with 1,4-dibromo-2,5-bis(trifluoromethyl)benzene, where the absence of a ketone group reduces steric constraints, enabling faster coupling reactions .

Biological Activity

4-Bromo-2,5-bis(trifluoromethyl)acetophenone is a synthetic compound that has garnered interest in various fields of research, particularly in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C10H4BrF6O

- Molecular Weight : 305.03 g/mol

- CAS Number : 1268244-85-4

The compound features a bromine atom and two trifluoromethyl groups attached to an acetophenone backbone, which contributes to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of acetophenone can inhibit the growth of various bacterial strains. The presence of the trifluoromethyl groups in this compound is hypothesized to enhance its lipophilicity, facilitating better membrane penetration and increased efficacy against pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1–4 µg/mL |

| Escherichia coli | 2–5 µg/mL |

| Pseudomonas aeruginosa | 3–6 µg/mL |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. Notably, compounds with similar structural features have been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and affecting cell cycle progression.

Case Study : A recent study evaluated the cytotoxic effects of related compounds on breast cancer MDA-MB-231 cells. The results indicated that certain derivatives could enhance caspase-3 activity significantly, indicating their potential as apoptosis inducers.

| Compound | Caspase-3 Activity (Fold Increase) | IC50 (µM) |

|---|---|---|

| Compound A | 1.33 | 10 |

| Compound B | 1.57 | 5 |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Microtubule Assembly : Similar compounds have been shown to destabilize microtubules, leading to cell cycle arrest.

- Induction of Apoptosis : The activation of caspases indicates a pathway towards programmed cell death.

- Interaction with Cellular Targets : The trifluoromethyl groups may interact with lipid membranes or specific protein targets within cells, enhancing the compound's efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.